molecular formula C5H9IO B040460 2-Butanone, 3-iodo-3-methyl- CAS No. 113613-35-7

2-Butanone, 3-iodo-3-methyl-

Cat. No. B040460
CAS RN: 113613-35-7
M. Wt: 212.03 g/mol
InChI Key: AMAJPSBXXMYTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone, 3-iodo-3-methyl- is a synthetic compound used in scientific research for its unique properties. It is also known as MI3, and its chemical formula is C5H9IO. This compound has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of MI3 involves the inhibition of c-Cbl, which leads to the stabilization of various receptor tyrosine kinases (RTKs) and downstream signaling molecules. This, in turn, leads to the activation of various cellular processes, including cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
MI3 has been shown to have various biochemical and physiological effects. It has been shown to induce the accumulation of ubiquitinated proteins, leading to the activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.
MI3 has also been shown to induce the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of various transcription factors, including c-Jun and c-Fos.

Advantages And Limitations For Lab Experiments

One of the main advantages of MI3 is its potency and selectivity towards c-Cbl. This allows for the specific inhibition of c-Cbl without affecting other cellular processes.
However, one of the limitations of MI3 is its stability, which can lead to the formation of degradation products over time. This can affect the reproducibility of experiments and lead to inaccurate results.

Future Directions

There are several future directions for the study of MI3. One area of research is the development of more stable analogs of MI3 that can be used in long-term experiments.
Another area of research is the identification of other cellular processes that are affected by MI3. This can lead to the discovery of new therapeutic targets for various diseases, including cancer.
Conclusion:
2-Butanone, 3-iodo-3-methyl- is a synthetic compound with unique properties that make it a valuable tool in scientific research. Its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry, make it a promising compound for future research. The identification of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, as well as future directions, are crucial for the development of new therapeutic targets and the advancement of scientific knowledge.

Synthesis Methods

The synthesis of 2-Butanone, 3-iodo-3-methyl- involves the reaction of 3-iodo-3-methyl-2-butanone with sodium hydride in tetrahydrofuran (THF) at room temperature. The reaction yields MI3 as a yellowish solid with a melting point of 85-87°C.

Scientific Research Applications

MI3 has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a potent inhibitor of the E3 ubiquitin ligase c-Cbl, which is involved in the regulation of various cellular processes, including receptor endocytosis and signal transduction.
MI3 has also been studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest.

properties

CAS RN

113613-35-7

Product Name

2-Butanone, 3-iodo-3-methyl-

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

3-iodo-3-methylbutan-2-one

InChI

InChI=1S/C5H9IO/c1-4(7)5(2,3)6/h1-3H3

InChI Key

AMAJPSBXXMYTFM-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C)I

Canonical SMILES

CC(=O)C(C)(C)I

Other CAS RN

113613-35-7

synonyms

2-Butanone, 3-iodo-3-methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.